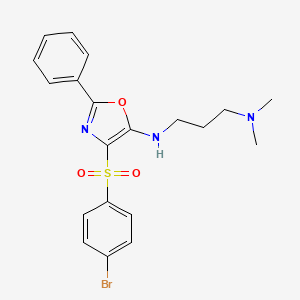
N1-(4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.科学的研究の応用
Synthesis and Characterization
- Synthesis of Transition Metal Complexes : Sulfonamide-derived ligands, including a compound structurally related to N1-(4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine, have been used to synthesize transition metal complexes. These complexes were characterized using various analytical techniques, and their octahedral geometry was confirmed. Such compounds have shown moderate to significant antibacterial and antifungal activities (Chohan & Shad, 2011).
Material Science
- Fluorinated Poly(ether sulfone imide)s : A diamine monomer with four pendant trifluoromethyl groups was synthesized for the preparation of fluorinated poly(ether sulfone imide)s. These polymers exhibit high thermal stability and low dielectric constants, making them suitable for various applications in material science (Wang et al., 2014).
Chemistry and Pharmacology
- Enantioselective Synthesis : Camphor-derived sulfur ylides, including those related to the chemical structure , were synthesized for cyclopropanation of electron-deficient alkenes and epoxidation of aldehydes. This demonstrated the potential use of such compounds in stereocontrolled synthetic chemistry (Deng et al., 2006).
Fluorescence Studies
- Fluorescent Molecular Probes : Diphenyloxazoles with a dimethylamino group and a sulfonyl group have been synthesized as new fluorescent solvatochromic dyes. These compounds demonstrate strong solvent-dependent fluorescence and have been used as molecular probes in biological studies (Diwu et al., 1997).
High-Performance Thermosets
- Aromatic Diamine-Based Benzoxazines : Aromatic diamine-based benzoxazines were synthesized using aromatic diamines as starting materials. These materials have been studied for their potential in creating high-performance thermosets, indicating the applicability of similar compounds in advanced material development (Lin et al., 2008).
Electronic Applications
- Soluble Fluorinated Polyamides : New diamines containing pyridine and trifluoromethylphenyl groups were synthesized for the preparation of fluorinated polyamides. These materials, due to their low dielectric constants and high thermal stability, are suitable for electronic applications (Liu et al., 2013).
Safety And Hazards
This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information.
将来の方向性
This involves predicting or suggesting future research directions. This could be based on the current uses of the compound, limitations of current methods, or new applications suggested by recent research.
I hope this general information is helpful. If you have a specific compound or a related topic you’d like to know more about, feel free to ask!
特性
IUPAC Name |
N-[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S/c1-24(2)14-6-13-22-19-20(23-18(27-19)15-7-4-3-5-8-15)28(25,26)17-11-9-16(21)10-12-17/h3-5,7-12,22H,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLINRWASMJBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-((4-bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

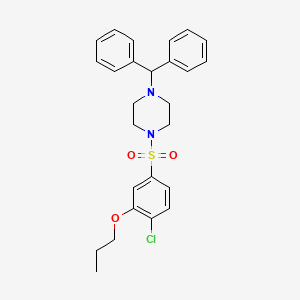
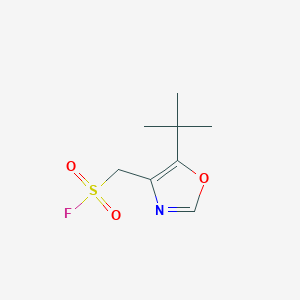
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
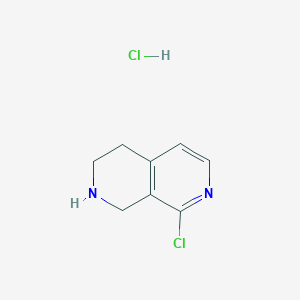
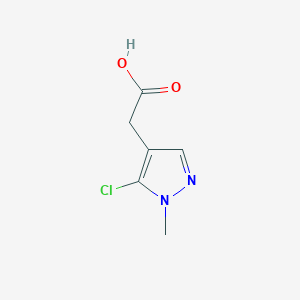

![3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2890317.png)
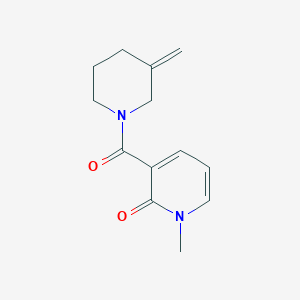
![[1-(Difluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B2890322.png)

![N-1,3-benzodioxol-5-yl-2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2890325.png)
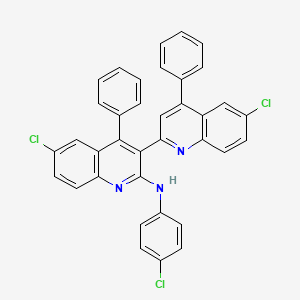
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890327.png)
![2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2890329.png)